Aminoacylase

説明

特性

CAS番号 |

9012-37-7 |

|---|---|

分子式 |

H6 |

分子量 |

6.048 g/mol |

IUPAC名 |

molecular hydrogen |

InChI |

InChI=1S/3H2/h3*1H |

InChIキー |

PKPFMBDWLJKOEO-UHFFFAOYSA-N |

正規SMILES |

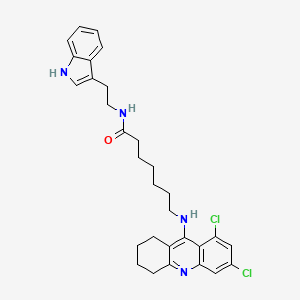

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |

他のCAS番号 |

9012-37-7 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

acylamidase acylase amidase amidase MpaA, E coli AmiE protein, Helicobacter pylori |

製品の起源 |

United States |

Foundational & Exploratory

The Catalytic Mechanism of Aminoacylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylase-1 (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14), a cytosolic metalloenzyme, plays a crucial role in the final step of the degradation of N-acetylated proteins by catalyzing the hydrolysis of N-acyl-L-amino acids into a free L-amino acid and a carboxylate.[1][2][3] This enzyme is particularly abundant in the kidney and liver.[1] Its stereospecificity for L-amino acids has led to its significant application in the industrial production of enantiomerically pure L-amino acids.[2] Understanding the intricate catalytic mechanism of this compound is paramount for its effective utilization in biocatalysis and for elucidating its physiological roles and potential as a therapeutic target. This guide provides a comprehensive overview of the enzyme's catalytic machinery, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Active Site and Catalytic Machinery

This compound-1 is a homodimeric enzyme, with each subunit containing a catalytic active site. The dimerization of the enzyme is essential for its catalytic activity, as the active site is located at the interface between the two subunits. The catalytic center harbors a binuclear zinc cluster, where two Zn²⁺ ions are crucial for both structural integrity and catalysis.

The coordination of the two zinc ions (Zn1 and Zn2) is mediated by a series of conserved amino acid residues. While the precise coordination can vary slightly between species, a general model based on structural and mutagenesis studies suggests the involvement of histidine, aspartate, and glutamate residues. The zinc ions play a pivotal role in activating a water molecule, which then acts as the nucleophile in the hydrolysis reaction.

A key player in the catalytic process is a glutamate residue (E146 in porcine this compound-1) that functions as a general base. The pKa of this catalytic glutamate is influenced by another nearby aspartate residue (D346 in porcine this compound-1), highlighting a critical catalytic dyad.

The Catalytic Cycle: A Step-by-Step Mechanism

The hydrolysis of an N-acyl-L-amino acid by this compound-1 proceeds through a series of well-orchestrated steps:

-

Substrate Binding: The N-acyl-L-amino acid substrate binds to the active site. The binding is facilitated by interactions with residues in the active site pocket and is influenced by the hydrophobicity of the N-terminal amino acid side chain.

-

Activation of the Nucleophile: One of the zinc ions (Zn1) coordinates with a water molecule, polarizing the O-H bond and increasing its acidity. The catalytic glutamate (E146), acting as a general base, abstracts a proton from the zinc-bound water molecule, generating a highly nucleophilic hydroxide ion.

-

Nucleophilic Attack: The newly formed hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the substrate's acyl group. This leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Stabilization of the Tetrahedral Intermediate: The negative charge that develops on the carbonyl oxygen of the tetrahedral intermediate is stabilized by an "oxyanion hole." This stabilizing environment is formed by the backbone amide groups of nearby amino acid residues and one of the zinc ions (Zn2), which act as hydrogen bond donors. This stabilization of the transition state is a key feature of enzymatic catalysis, significantly lowering the activation energy of the reaction.

-

Collapse of the Intermediate and C-N Bond Cleavage: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbonyl double bond. This is accompanied by the cleavage of the C-N bond of the amide, with the nitrogen atom being protonated by the now-protonated catalytic glutamate (E146-H⁺), which acts as a general acid.

-

Product Release: The two products of the reaction, the carboxylate and the L-amino acid, are released from the active site in a sequential manner. The exact order of release may vary depending on the specific substrate.

-

Regeneration of the Active Site: A new water molecule enters the active site and coordinates to the zinc ion, and the catalytic glutamate is deprotonated, returning the enzyme to its initial state, ready for another catalytic cycle.

Visualization of the Catalytic Mechanism

The following diagrams illustrate the key steps in the catalytic cycle of this compound-1.

Figure 1. A simplified logical flow of the catalytic mechanism of this compound.

Figure 2. A more detailed representation of the states of the enzyme during catalysis.

Quantitative Data on this compound Catalysis

The catalytic efficiency of this compound is influenced by factors such as the nature of the substrate, pH, and temperature. The following tables summarize key quantitative data for porcine kidney this compound-1, a well-studied model enzyme.

| Substrate (N-acetyl-L-amino acid) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Methionine | 0.8 | 150 | 1.88 x 10⁵ | 7.0-7.5 |

| Leucine | 1.2 | 120 | 1.00 x 10⁵ | 7.0 |

| Phenylalanine | 0.5 | 100 | 2.00 x 10⁵ | 7.5 |

| Tryptophan | 0.3 | 80 | 2.67 x 10⁵ | 7.5 |

| Valine | 2.5 | 60 | 2.40 x 10⁴ | 7.0 |

| Alanine | 5.0 | 50 | 1.00 x 10⁴ | 7.0 |

Table 1. Kinetic parameters of porcine kidney this compound-1 for various N-acetyl-L-amino acids. Data are approximate values compiled from multiple sources and may vary depending on experimental conditions.

| Parameter | Value |

| Optimal Temperature | ~60-65 °C |

| pH Stability Range | 6.0 - 8.5 |

Table 2. General physicochemical properties of porcine kidney this compound-1.

Experimental Protocols

I. Spectrophotometric Assay for this compound Activity

This protocol is based on the method described by Cho et al. (1987), which utilizes the hydrolysis of acetamidoacrylate.

A. Principle:

This compound hydrolyzes acetamidoacrylate to yield pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH) in the presence of NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

B. Reagents:

-

100 mM Potassium Phosphate Buffer (pH 7.5)

-

100 mM Acetamidoacrylate Solution: Dissolve the appropriate amount of acetamidoacrylate in the potassium phosphate buffer.

-

10 mM NADH Solution: Dissolve NADH in the potassium phosphate buffer. Prepare fresh daily and keep on ice.

-

Lactate Dehydrogenase (LDH) Solution: A commercially available suspension of LDH (e.g., from rabbit muscle) at a suitable concentration (e.g., 1000 units/mL).

-

This compound Sample: Purified enzyme or cell lysate containing this compound activity.

C. Procedure:

-

In a 1 mL quartz cuvette, combine the following reagents:

-

850 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

-

100 µL of 100 mM Acetamidoacrylate Solution

-

20 µL of 10 mM NADH Solution

-

10 µL of Lactate Dehydrogenase Solution

-

-

Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding 20 µL of the this compound sample to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder set at 37°C.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

D. Calculation of Enzyme Activity:

One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Figure 3. Workflow for the spectrophotometric assay of this compound activity.

II. Recombinant Expression and Purification of Human this compound-1 in E. coli

This protocol provides a general framework for the expression and purification of His-tagged human this compound-1. Optimization of specific conditions may be required.

A. Expression:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human ACY1 gene fused to a polyhistidine tag (His-tag).

-

Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance the solubility of the recombinant protein.

-

Harvesting: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

B. Purification:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete cell disruption.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound-1.

-

IMAC Chromatography: Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound-1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Figure 4. A typical workflow for the purification of recombinant His-tagged this compound-1.

Conclusion

The catalytic mechanism of this compound-1 is a sophisticated process involving a binuclear zinc center, a key catalytic glutamate residue acting as a general base, and the formation and stabilization of a tetrahedral intermediate. This detailed understanding, supported by quantitative kinetic data and robust experimental protocols, provides a solid foundation for researchers in academia and industry. For drug development professionals, the intricate details of the active site and catalytic mechanism offer opportunities for the design of specific inhibitors. For scientists in the field of biocatalysis, this knowledge is instrumental in engineering more efficient and stable versions of the enzyme for various industrial applications. Further research, including the trapping and structural characterization of reaction intermediates, will continue to refine our understanding of this important enzyme.

References

Aminoacylase Substrate Specificity and Enantioselectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl groups from N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate[1]. These enzymes are typically zinc-dependent metalloenzymes and play a crucial role in various biological processes, including the catabolism of N-terminally acetylated proteins[2][3].

From a biotechnological perspective, the stringent stereoselectivity of aminoacylases is their most valuable attribute. Most aminoacylases are highly specific for the L-enantiomer of an N-acylated amino acid, making them ideal biocatalysts for the industrial-scale kinetic resolution of racemic N-acyl-amino acid mixtures. This process is a cornerstone in the production of enantiomerically pure L-amino acids, which are essential chiral building blocks for pharmaceuticals, fine chemicals, and food additives[4][5]. Furthermore, D-aminoacylases, which selectively hydrolyze N-acyl-D-amino acids, are valuable for producing optically pure D-amino acids, which are also important precursors for various drugs, including semi-synthetic antibiotics and peptide-based therapeutics.

This technical guide provides an in-depth overview of the substrate specificity and enantioselectivity of key industrial aminoacylases. It includes quantitative kinetic data, detailed experimental protocols for activity and selectivity assessment, and visual diagrams of core concepts and workflows to support researchers in the application and study of these versatile enzymes.

Core Concepts of Enzyme Selectivity

Substrate Specificity

Substrate specificity refers to the ability of an enzyme to catalyze the reaction of one particular substrate or a specific group of structurally similar substrates. For aminoacylases, specificity is determined by the molecular characteristics of both the amino acid side chain (R-group) and the N-acyl group.

-

Amino Acid Side Chain: Generally, aminoacylases show a preference for substrates with hydrophobic and aliphatic side chains. For instance, Aminoacylase I from Aspergillus oryzae and porcine kidney preferentially hydrolyzes N-acyl derivatives of methionine, leucine, and phenylalanine. The size, shape, and polarity of the R-group are critical for effective binding within the enzyme's active site.

-

Acyl Group: The nature of the N-acyl group also significantly influences the reaction rate. Short-chain acyl groups like acetyl (C2) and chloroacetyl are commonly used and readily accepted by many aminoacylases. Longer or more complex acyl groups can alter binding affinity and turnover rates.

The specificity of an enzyme for different substrates is quantitatively compared using the specificity constant (kcat/Km) . A higher kcat/Km value indicates greater catalytic efficiency for a given substrate.

Enantioselectivity

Enantioselectivity is the enzyme's ability to preferentially convert one enantiomer over the other in a racemic mixture. This is the most critical parameter for kinetic resolution applications. The degree of enantioselectivity is quantified by the Enantiomeric Ratio (E-value) .

The E-value is a dimensionless parameter that represents the ratio of the specificity constants (kcat/Km) for the two enantiomers (fast-reacting 'F' and slow-reacting 'S'):

E = (kcat/Km)F / (kcat/Km)S

An E-value of 1 indicates no stereoselectivity, while a very high E-value (typically E > 100) signifies excellent selectivity, allowing for the production of products with high enantiomeric excess (ee). The E-value is independent of substrate concentration and reaction time, making it the standard measure for comparing the enantioselectivity of different biocatalysts.

Quantitative Analysis of this compound Selectivity

The following tables summarize available quantitative data for commonly used L- and D-aminoacylases. This data illustrates the impact of substrate structure on enzyme activity and selectivity.

Table 1: Kinetic Parameters of L-Aminoacylases for Various N-Acetyl-L-Amino Acids

| Enzyme Source | Substrate (N-Acetyl-L-) | Km (mM) | Vmax or Relative Activity | kcat/Km | Reference(s) |

|---|---|---|---|---|---|

| Porcine Kidney Acylase I | Methionine | 240 | 0.3152 mmol L⁻¹ s⁻¹ (Vmax) | - | |

| Porcine Kidney Acylase I | Cysteine | - | High Activity | - | |

| Porcine Kidney Acylase I | S-Methyl-Cysteine | - | Good Substrate | - | |

| Porcine Kidney Acylase I | S-Propyl-Cysteine | - | Good Substrate | - | |

| Porcine Kidney Acylase I | S-Pentyl-Cysteine | - | Poor Substrate | - | |

| Aspergillus melleus Acylase I | Methionine | - | 100% (Relative Activity) | - | |

| Aspergillus oryzae Acylase I | Chloroacetyl-Alanine | - | High Activity (pH Optimum 8.5) | - | |

| Aspergillus oryzae Acylase I | Chloroacetyl-Methionine | - | Preferred Substrate | - |

| Aspergillus oryzae Acylase I | Chloroacetyl-Leucine | - | Preferred Substrate | - | |

Table 2: Enantioselectivity (E-value) of L-Aminoacylases

| Enzyme Source | Substrate | Enantioselectivity (E-value) | Reference(s) |

|---|---|---|---|

| Aspergillus melleus Acylase I | Various Amino Acid Amides | >300 |

| Aspergillus melleus Acylase I | Various Amino Acid Esters | Up to 76 | |

Table 3: Kinetic Parameters of D-Aminoacylases

| Enzyme Source | Substrate (N-Acetyl-D-) | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹ min⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| Alcaligenes faecalis DA1 (Free) | Methionine | 1.00 | - | - | |

| Alcaligenes faecalis DA1 (Immobilized) | Methionine | 0.22 | - | - |

| Alcaligenes denitrificans DA181 | Methionine | 0.48 | 6.24 x 10⁴ | 1.3 x 10⁵ | |

Key Methodologies and Experimental Protocols

Accurate characterization of this compound activity and selectivity is crucial for biocatalyst selection and process optimization. The following sections detail standard experimental protocols.

Protocol 1: Coupled Spectrophotometric Rate Assay for Activity

This continuous assay is suitable for kinetic studies and measures the rate of NADH depletion, which is coupled to the hydrolysis of a specific substrate, acetamidoacrylate. The pyruvate produced is reduced by a dehydrogenase, oxidizing NADH to NAD+.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Acetamidoacrylate (substrate)

-

NADH

-

Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase (ADH)

-

This compound enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a master mix in a quartz cuvette containing buffer, NADH (final concentration ~0.25 mM), and LDH or ADH (e.g., 5-10 units/mL).

-

Add the substrate, acetamidoacrylate, to the desired final concentration (e.g., 1-20 mM).

-

Equilibrate the mixture in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound solution and mix immediately by inversion.

-

Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time. The rate should be linear for the initial phase of the reaction.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Enzyme activity (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Determination of Enantioselectivity (E-value)

This protocol describes the determination of the E-value by quantifying the enantiomeric excess (ee) of the unreacted substrate (eeₛ) and the formed product (eeₚ) at a specific reaction conversion (c).

Materials:

-

Phosphate or Tris buffer (e.g., 50 mM, pH 8.0)

-

Racemic N-acyl-amino acid substrate (e.g., N-acetyl-DL-methionine)

-

This compound enzyme solution

-

Quenching solution (e.g., 1 M HCl, or organic solvent)

-

Chiral HPLC system with a suitable chiral stationary phase (CSP) column.

-

Standards of the pure L-amino acid and racemic N-acyl-amino acid.

Procedure:

-

Enzymatic Reaction:

-

Dissolve the racemic N-acyl-amino acid substrate in the buffer to a known concentration (e.g., 50 mM).

-

Initiate the reaction by adding the this compound solution. Incubate at a constant temperature with stirring.

-

Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours) to achieve a range of conversions, ideally between 30% and 60%.

-

Quench the reaction in each sample immediately by adding the quenching solution.

-

-

Sample Preparation & Chiral HPLC Analysis:

-

If necessary, derivatize the samples to improve detection (e.g., with o-phthalaldehyde for fluorescence).

-

Inject the quenched sample onto the chiral HPLC system. The chosen column and mobile phase should be capable of baseline-separating the D- and L-enantiomers of the N-acyl-amino acid substrate and the D- and L-enantiomers of the amino acid product.

-

Integrate the peak areas for the remaining substrate enantiomers (D-Substrate, L-Substrate) and the formed product enantiomers (L-Product).

-

-

Calculations:

-

Calculate the enantiomeric excess of the substrate (eeₛ) and product (eeₚ):

-

eeₛ (%) = |[D-Substrate] - [L-Substrate]| / ([D-Substrate] + [L-Substrate]) * 100

-

eeₚ (%) = |[L-Product] - [D-Product]| / ([L-Product] + [D-Product]) * 100 (Note: for a highly L-selective acylase, [D-Product] will be negligible).

-

-

Calculate the conversion (c) from the ee values:

-

c = eeₛ / (eeₛ + eeₚ)

-

-

Calculate the Enantiomeric Ratio (E-value) using the Sih equation for irreversible reactions:

-

E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

-

Alternatively: E = ln[(1 - eeₛ)(1 - c)] / ln[(1 + eeₛ)(1 - c)]

-

-

Visualizing Key Processes and Relationships

The following diagrams illustrate the core enzymatic reaction, a typical experimental workflow, and the factors governing enzyme selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A spectrophotometric rate assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACY1 - Creative Enzymes [creative-enzymes.com]

An In-depth Technical Guide to Aminoacylase Gene and Protein Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene and protein structure of aminoacylase, with a particular focus on human this compound-1 (ACY1). It details the methodologies for its study, presents quantitative data for easy reference, and visualizes key pathways and experimental workflows.

Introduction to this compound

This compound-1 (EC 3.5.1.14), encoded by the ACY1 gene in humans, is a cytosolic, homodimeric, zinc-binding metalloenzyme.[1][2] It plays a crucial role in the catabolism of N-acetylated amino acids, hydrolyzing them into a free amino acid and an acyl group.[2][3] This function is vital for the salvage of amino acids from acetylated proteins. The enzyme has broad substrate specificity, acting on various N-acyl-L-amino acids, with the notable exception of N-acetyl-L-aspartate, which is hydrolyzed by this compound-2.[2]

Deficiency in ACY1, caused by mutations in the ACY1 gene, leads to this compound 1 deficiency (ACY1D), a rare inborn error of metabolism characterized by the accumulation of N-acetylated amino acids in urine and a range of neurological symptoms.

Gene Structure and Characteristics

The human ACY1 gene is located on chromosome 3p21.2. It is a well-characterized gene with multiple transcript variants.

Table 1: Human this compound-1 (ACY1) Gene Characteristics

| Feature | Description |

| Gene Symbol | ACY1 |

| Chromosomal Location | 3p21.2 |

| Genomic Coordinates (GRCh38) | Chr3: 51,983,340-51,989,197 bp |

| Number of Exons | 15 |

| Transcript Variants | Multiple alternative splicing variants exist, leading to different protein isoforms. |

Protein Structure and Properties

Human this compound-1 is a homodimeric protein, with each subunit having a molecular weight of approximately 45.8 kDa. The structure of a mutant of human this compound-1 (T347G) has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 1Q7L.

Each monomer of this compound-1 consists of two main domains: a zinc-binding domain and a dimerization domain. The active site is located at the interface of the two subunits, and the presence of a zinc ion is essential for its catalytic activity.

Table 2: Human this compound-1 Protein Structural and Physicochemical Properties

| Property | Value |

| PDB ID | 1Q7L (T347G mutant) |

| Resolution | 1.40 Å |

| Method | X-ray Diffraction |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 60.10 Å, 77.17 Å, 135.74 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Number of Subunits | 2 (Homodimer) |

| Molecular Weight (per monomer) | ~45.8 kDa |

| Cofactor | Zinc (Zn²⁺) |

Table 3: Kinetic Parameters of this compound-1 for Various Substrates

| Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) |

| N-acetyl-L-methionine | 1.3 | 77 | Data not available |

| N-acetyl-L-histidine | 2.7 | Data not available | Data not available |

| Acetamidoacrylate | Data not available | Data not available | Data not available |

Signaling Pathways and Biological Interactions

This compound-1 is involved in cellular metabolism and has been shown to interact with other key signaling proteins.

Role in the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia. This compound-1 contributes to this cycle by providing a pool of free amino acids from the breakdown of acetylated proteins. These amino acids can then be deaminated, releasing ammonia that enters the urea cycle.

Interaction with Sphingosine Kinase 1 (SphK1)

This compound-1 has been identified as an interacting partner of Sphingosine Kinase 1 (SphK1), an enzyme involved in cell growth, proliferation, and apoptosis. The interaction between ACY1 and SphK1 can influence the subcellular localization and activity of SphK1, thereby affecting downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of the this compound gene and protein.

Experimental Workflow: From Gene to Structure and Function

The following diagram illustrates a typical workflow for the comprehensive analysis of an enzyme like this compound-1.

Cloning and Expression of Recombinant Human this compound-1 in E. coli

Objective: To produce recombinant human ACY1 protein for structural and functional studies.

Materials:

-

Human ACY1 cDNA clone

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes (e.g., NdeI and XhoI)

-

T4 DNA Ligase

-

E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells

-

LB agar plates and LB broth (with appropriate antibiotics)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Protocol:

-

Gene Amplification: Amplify the full-length coding sequence of human ACY1 by PCR using primers containing appropriate restriction sites (e.g., NdeI and XhoI).

-

Vector and Insert Preparation: Digest both the amplified ACY1 PCR product and the pET expression vector with the selected restriction enzymes.

-

Ligation: Ligate the digested ACY1 insert into the linearized pET vector using T4 DNA Ligase.

-

Transformation (Cloning): Transform the ligation mixture into E. coli DH5α competent cells and select for positive clones on LB agar plates containing the appropriate antibiotic.

-

Plasmid Verification: Isolate plasmid DNA from positive clones and verify the correct insertion of the ACY1 gene by restriction digestion and DNA sequencing.

-

Transformation (Expression): Transform the verified expression plasmid into E. coli BL21(DE3) competent cells.

-

Protein Expression: a. Inoculate a starter culture of LB broth with a single colony of transformed BL21(DE3) cells and grow overnight at 37°C. b. Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Human this compound-1

Objective: To purify the expressed recombinant ACY1 protein. This protocol assumes the use of a His-tagged pET vector.

Materials:

-

Bacterial cell pellet containing overexpressed His-tagged ACY1

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein.

-

Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged ACY1 protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

-

Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

This compound-1 Activity Assay (Spectrophotometric Method)

Objective: To determine the enzymatic activity of purified this compound-1. This assay is based on the hydrolysis of a synthetic substrate, acetamidoacrylate, which produces pyruvate that can be measured spectrophotometrically.

Materials:

-

Purified this compound-1 enzyme

-

Acetamidoacrylate (substrate)

-

NADH

-

Lactate dehydrogenase (LDH) or Alanine dehydrogenase

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and LDH.

-

Initiate Reaction: Add the purified this compound-1 enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Substrate Addition: Initiate the enzymatic reaction by adding acetamidoacrylate.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time.

-

Calculation of Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. One unit of this compound activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Site-Directed Mutagenesis of the ACY1 Gene

Objective: To introduce specific mutations into the ACY1 gene to study the function of particular amino acid residues.

Materials:

-

Expression plasmid containing the wild-type ACY1 gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

E. coli competent cells

Protocol:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification: Perform PCR using the wild-type ACY1 plasmid as a template and the mutagenic primers. This will generate a linear, mutated plasmid.

-

Template Digestion: Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Western Blot Analysis of this compound-1

Objective: To detect the presence and determine the relative abundance of this compound-1 in a protein sample.

Materials:

-

Protein sample (e.g., cell lysate)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against this compound-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Separation: Separate the proteins in the sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound-1 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to this compound-1 indicates its relative abundance.

Conclusion

This technical guide provides a foundational understanding of the gene and protein structure of this compound-1, along with detailed experimental protocols for its investigation. The provided data and visualizations serve as a valuable resource for researchers in academia and industry. Further research into the specific kinetic parameters for a wider range of substrates and the elucidation of its complex signaling interactions will continue to advance our understanding of this important enzyme and its potential as a therapeutic target.

References

The Biological Significance of N-Acyl-L-Amino Acids: A Technical Guide for Researchers

Abstract

N-acyl-L-amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant attention in recent years for their diverse physiological and pathological roles. Structurally, they consist of a fatty acid joined to the amino group of an L-amino acid via an amide bond. This amphiphilic nature allows them to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in their metabolism. This technical guide provides an in-depth overview of the biological significance of NAAAs, with a focus on their synthesis, metabolism, signaling pathways, and therapeutic potential. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research in this expanding field.

Introduction

N-acyl-L-amino acids are an emerging class of lipid mediators that are structurally related to the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine)[1][2][3]. This structural similarity has led to the exploration of NAAAs as components of the expanded "endocannabinoidome"[1][4]. Unlike anandamide, which primarily interacts with cannabinoid receptors, NAAAs have been shown to engage a distinct set of molecular targets, thereby mediating a unique spectrum of biological effects. These effects include the modulation of pain and inflammation, regulation of energy homeostasis, and neuroprotection. This guide will delve into the core aspects of NAAA biology, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this complex and promising area of study.

Biosynthesis and Metabolism of N-Acyl-L-Amino Acids

The biosynthesis and degradation of NAAAs are critical for regulating their signaling activity. While the complete metabolic network is still under investigation, several key enzymatic pathways have been identified.

Biosynthesis

Two primary pathways for the biosynthesis of NAAAs have been proposed:

-

Direct conjugation: This pathway involves the direct acylation of an amino acid with a fatty acyl-CoA. This reaction can be catalyzed by enzymes such as glycine N-acyltransferase (GLYATL) family members.

-

Oxidative metabolism of N-acylethanolamines: Some NAAAs can be formed through the oxidation of corresponding N-acylethanolamines. For instance, N-arachidonoyl glycine (NAGly) can be produced from the oxidation of anandamide.

Degradation

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid, thereby terminating the signaling of the NAAA. The inhibition of FAAH has been a key strategy to potentiate the endogenous effects of NAAAs and other bioactive fatty acid amides.

A schematic of the general biosynthesis and degradation pathways is presented below.

References

- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intracellular calcium assay [protocols.io]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Determining Aminoacylase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl groups from N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate.[1] These enzymes are crucial in various biological processes, including the metabolism of N-terminally acetylated proteins and the urea cycle.[1][2] There are three main types of aminoacylases: aminoacylase I (ACY1), this compound II (aspartoacylase), and this compound III (AA3), each with distinct substrate specificities.[2][3] ACY1 typically hydrolyzes N-acetylated neutral aliphatic amino acids, while AA3 shows a preference for N-acetylated aromatic amino acids.

The determination of this compound activity is essential for various research and development applications, including enzyme characterization, drug discovery (particularly in the context of identifying inhibitors or activators), and industrial biocatalysis for the production of enantiomerically pure L-amino acids. This document provides detailed protocols for the most common methods used to determine this compound activity.

Principle of the Assays

The fundamental principle behind measuring this compound activity involves quantifying the rate of product formation (L-amino acid or carboxylate) or the disappearance of the substrate (N-acyl-L-amino acid) over time. Several methods can be employed, with the choice depending on the specific this compound, the available equipment, and the desired throughput. The most common approaches are spectrophotometric assays.

Experimental Protocols

This section details the protocols for two widely used methods for determining this compound activity: a ninhydrin-based spectrophotometric assay and a coupled-enzyme spectrophotometric assay.

Method 1: Ninhydrin-Based Spectrophotometric Assay

This method relies on the reaction of ninhydrin with the primary amine group of the L-amino acid product, which forms a colored compound (Ruhemann's purple) that can be quantified by measuring its absorbance at 570 nm. This assay is robust and widely applicable to various aminoacylases.

Workflow for Ninhydrin-Based this compound Activity Assay

Caption: Workflow for the ninhydrin-based this compound activity assay.

Materials and Reagents:

-

This compound enzyme solution

-

N-acyl-L-amino acid substrate (e.g., N-acetyl-L-methionine)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Ninhydrin reagent (2% w/v in ethanol or acetone)

-

L-amino acid standard (corresponding to the substrate)

-

Trichloroacetic acid (TCA) or heat block to stop the reaction

-

Spectrophotometer and cuvettes or microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the N-acyl-L-amino acid substrate in the appropriate buffer.

-

Prepare a series of dilutions of the L-amino acid standard in the same buffer to generate a standard curve.

-

Prepare the ninhydrin reagent.

-

-

Enzymatic Reaction:

-

Set up reaction tubes containing the substrate solution at the desired concentration (e.g., 15 mM N-acetyl-L-methionine).

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the this compound enzyme solution.

-

Incubate the reaction for a specific period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of TCA or by heating the reaction mixture.

-

-

Ninhydrin Reaction and Detection:

-

To the reaction mixture, add the ninhydrin reagent.

-

Heat the tubes in a boiling water bath for a set time (e.g., 5-15 minutes) to allow for color development.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the L-amino acid standards against their known concentrations.

-

Determine the concentration of the L-amino acid produced in the enzymatic reaction by interpolating its absorbance value on the standard curve.

-

Calculate the this compound activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Principle of Ninhydrin Reaction

Caption: Simplified reaction scheme for the formation of Ruhemann's purple.

Method 2: Coupled-Enzyme Spectrophotometric Assay

This continuous assay is suitable for specific substrates that, upon hydrolysis, produce a product that can be acted upon by a second, "coupling" enzyme. A common example involves the use of acetamidoacrylate as a substrate, which is hydrolyzed by this compound to pyruvate, ammonia, and acetate. The pyruvate produced is then reduced by lactate dehydrogenase (LDH) or alanine dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

-

This compound enzyme solution

-

Acetamidoacrylate substrate

-

Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase

-

NADH

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the buffer, acetamidoacrylate, NADH, and the coupling enzyme (LDH or alanine dehydrogenase).

-

-

Reaction Initiation and Measurement:

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the this compound enzyme solution and mix quickly.

-

Continuously monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate the this compound activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Data Presentation

Quantitative data for this compound activity should be summarized in tables for clear comparison.

Table 1: Substrate Specificity of Different Aminoacylases

| This compound Type | Preferred Substrates | Reference |

| This compound I (ACY1) | N-acetylated neutral aliphatic amino acids (e.g., N-acetyl-L-methionine, N-acetyl-L-alanine) | |

| This compound II (Aspartoacylase) | N-acetyl-L-aspartate | |

| This compound III (AA3) | N-acetylated aromatic amino acids (e.g., N-acetyl-L-tryptophan, N-acetyl-L-phenylalanine) |

Table 2: Kinetic Parameters of this compound from Pig Kidney

| Substrate | KM (mM) | Reference |

| N-acetyl-L-methionine | 5 ± 1 | |

| N-acetyl-D,L-methionine | 10 ± 2 |

Table 3: Influence of Metal Ions on this compound Activity

| Metal Ion | Effect on Activity | Notes | Reference |

| Zn²⁺ | Essential cofactor | The enzyme is a metalloenzyme requiring zinc for activity. | |

| Co²⁺ | Can activate or substitute for Zn²⁺ | Effect can be concentration-dependent. | |

| Mn²⁺ | Can activate or substitute for Zn²⁺ | Effect can be concentration-dependent. |

Troubleshooting

-

High background in ninhydrin assay: Ensure that the reaction is properly stopped and that there are no primary amines contaminating the reagents.

-

Low or no activity: Verify the integrity of the enzyme, the correctness of the buffer pH, and the presence of any necessary cofactors. Check for the presence of inhibitors in the sample.

-

Non-linear reaction rate in coupled assay: Ensure that the coupling enzyme is not rate-limiting by using it in excess. The substrate for the coupling enzyme should also be in excess.

Conclusion

The choice of assay for determining this compound activity depends on the specific research question and available resources. The ninhydrin-based method is a versatile and robust endpoint assay, while the coupled-enzyme assay offers the advantage of being a continuous and often more sensitive method for specific substrates. Careful optimization of reaction conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Novel Aminoacylases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel aminoacylases or their inhibitors. The protocols outlined below cover assay development, adaptation to a high-throughput format, library screening, and data analysis.

Introduction to Aminoacylase Screening

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid. These enzymes are of significant interest in various industrial and pharmaceutical applications, including the production of enantiomerically pure amino acids and as potential therapeutic targets. High-throughput screening provides a rapid and efficient means to explore large chemical or genetic libraries for novel aminoacylases with desired properties or for potent and selective inhibitors of these enzymes.

Data Presentation: Quantitative Analysis of a Representative HTS Campaign

The following tables summarize mock quantitative data from a hypothetical high-throughput screen for inhibitors of a novel this compound. This data is for illustrative purposes to demonstrate the presentation of HTS results.

Table 1: HTS Assay Validation Parameters

| Parameter | Value | Interpretation |

| Z'-Factor | 0.78 | Excellent assay quality, indicating a large separation between positive and negative controls with low data variability[1][2][3][4][5]. |

| Signal-to-Background (S/B) Ratio | 8.2 | A robust signal window, demonstrating a clear distinction between the uninhibited and fully inhibited enzyme activity. |

| Coefficient of Variation (%CV) for Controls | < 5% | High precision and reproducibility of the assay measurements for both positive and negative controls. |

| DMSO Tolerance | Up to 1% | The assay performance is not significantly affected by dimethyl sulfoxide (DMSO) concentrations up to 1%, a common solvent for compound libraries. |

Table 2: Summary of Primary HTS Results

| Parameter | Value |

| Total Compounds Screened | 100,000 |

| Primary Hit Rate | 0.5% |

| Number of Primary Hits | 500 |

| Hit Confirmation Rate | 75% |

| Number of Confirmed Hits | 375 |

Table 3: Dose-Response Analysis of Confirmed Hits

| Compound ID | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |

| LeadHit-001 | 1.2 | 1.1 | 98 |

| LeadHit-002 | 3.5 | 0.9 | 95 |

| LeadHit-003 | 8.9 | 1.3 | 92 |

| ... | ... | ... | ... |

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is based on a continuous spectrophotometric rate assay and has been adapted for a high-throughput format. The assay measures the production of a free amino acid, which is then used in a coupled enzyme reaction that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

-

Purified this compound

-

N-acetyl-L-amino acid substrate (e.g., N-acetyl-L-methionine)

-

L-amino acid dehydrogenase (e.g., L-methionine dehydrogenase)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

384-well, clear, flat-bottom microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol for 384-Well Plate Format:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate/NADH/coupling enzyme solution in assay buffer. The final concentrations in the well should be optimized, but a starting point could be:

-

N-acetyl-L-amino acid: 10 mM

-

NADH: 0.2 mM

-

L-amino acid dehydrogenase: 5 U/mL

-

-

-

Compound Plating:

-

Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the library dissolved in DMSO to the appropriate wells of the 384-well plate.

-

For controls, add 50 nL of DMSO to the wells designated for positive (no inhibition) and negative (full inhibition, if a known inhibitor is available) controls.

-

-

Enzyme Addition:

-

Add 10 µL of the 2X enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of the 2X substrate/NADH/coupling enzyme solution to all wells to start the reaction.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 30°C.

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data to the controls on each plate.

-

Construction of a Focused N-Acyl-L-Amino Acid Substrate Library

To identify novel aminoacylases with unique substrate specificities, a focused library of potential substrates can be screened. This protocol outlines the solid-phase synthesis of a diverse N-acyl-L-amino acid library.

Materials:

-

Fmoc-protected amino acids

-

Wang resin

-

A variety of carboxylic acids for the acyl group

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

Protocol:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

Fmoc-Amino Acid Loading:

-

Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Acylation:

-

Dissolve a diverse set of carboxylic acids in DMF.

-

Use a robotic liquid handler to dispense different carboxylic acids into an array of reaction vessels each containing a portion of the deprotected amino acid-bound resin.

-

Add coupling reagents to each vessel and allow the acylation reaction to proceed for 2 hours.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Collection:

-

Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the N-acyl-L-amino acids from the resin.

-

Filter and collect the cleavage solution.

-

Precipitate the product in cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the N-acyl-L-amino acid products.

-

-

Library Plating: Dissolve the individual library members in DMSO at a stock concentration (e.g., 10 mM) and plate them into 384-well plates for screening.

Mandatory Visualizations

Experimental Workflow for HTS of this compound Inhibitors

Caption: High-throughput screening workflow for identifying this compound inhibitors.

This compound 1 in the ERK/TGF-β Signaling Pathway

Caption: Role of this compound 1 in the ERK/TGF-β signaling pathway.

References

Application Notes: Recombinant Expression and Purification of Aminoacylase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of aminoacylase, a class of enzymes with significant applications in biotechnology and pharmaceutical development. Aminoacylases (EC 3.5.1.14) catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid, a reaction crucial for the industrial production of enantiomerically pure L-amino acids.

Introduction

The production of highly pure and active this compound is essential for its use in various applications, including the synthesis of chiral intermediates for pharmaceuticals. Recombinant DNA technology offers a robust platform for the overproduction of this compound in microbial hosts, such as Escherichia coli. This document outlines the strategies for efficient expression and subsequent purification of recombinant this compound, providing researchers with the necessary protocols to obtain high yields of the purified enzyme. Strategies to enhance soluble expression, such as codon optimization and co-expression with molecular chaperones, are also discussed.

Data Presentation: Comparison of Expression and Purification Strategies

The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound, facilitating the comparison of different approaches.

Table 1: Recombinant Expression of this compound in E. coli

| This compound Source Organism | Expression Host | Vector System | Induction Conditions | Expression Yield | Reference |

| Paraburkholderia monticola | E. coli BL21(DE3) | pET-based | Lactose autoinduction with GroEL/S co-expression | ~15 mg/100 mL culture | [1][2] |

| Porcine Kidney (pAcy1) | E. coli | pET-52(b) | IPTG induction with GroEL-GroES co-expression | >80 mg/L of cultivation broth | [3] |

| Mycolicibacterium smegmatis | E. coli BL21(DE3) | - | IPTG induction with chaperone co-expression | - | [4] |

| Burkholderia sp. | E. coli | pET-22b | IPTG induction | - | [1] |

Table 2: Purification of Recombinant this compound

| This compound Source | Purification Method | Purification Fold | Recovery (%) | Specific Activity (U/mg) | Reference |

| Paraburkholderia monticola | Strep-tag Affinity Chromatography | 16-fold | 93.8% | 50 (hydrolytic) | |

| Porcine Kidney (pAcy1) | StrepTag Affinity Chromatography | - | - | 94 | |

| E. coli LGE 36 | Ion-Exchange Chromatography (DEAE cellulose) | 32-fold | 30% | - | |

| Burkholderia sp. | (NH4)2SO4 fractionation, Q Sepharose, Resource 15 Phe, Mono Q | 3,230-fold | 9% | - |

Experimental Workflow

The overall process for obtaining purified recombinant this compound involves a series of sequential steps, from gene cloning to final protein characterization. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Transformation of Expression Plasmid into E. coli BL21(DE3)

This protocol describes the transformation of an expression vector containing the this compound gene into a suitable E. coli expression host.

-

Thaw Competent Cells : Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

-

Add Plasmid DNA : Add 1-5 µL of the purified plasmid DNA (containing the this compound gene) to the competent cells. Gently mix by flicking the tube.

-

Incubation on Ice : Incubate the mixture on ice for 30 minutes.

-

Heat Shock : Transfer the tube to a 42°C water bath for 45-60 seconds.

-

Recovery : Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC or LB medium to the tube.

-

Incubation : Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).

-

Plating : Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.

-

Incubation : Incubate the plate overnight at 37°C until colonies appear.

Protocol 2: IPTG-Inducible Expression of Recombinant this compound

This protocol outlines the induction of this compound expression using Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Starter Culture : Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotic.

-

Overnight Growth : Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

-

Large-Scale Culture : The next day, inoculate 1 L of fresh LB medium (in a 2 L baffled flask) with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05-0.1.

-

Growth Monitoring : Incubate the culture at 37°C with vigorous shaking and monitor the OD600 periodically.

-

Induction : When the OD600 reaches mid-log phase (0.4-0.8), add IPTG to a final concentration of 0.1-1.0 mM. A common starting concentration is 0.5 mM.

-

Post-Induction Growth : Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

-

Cell Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Protocol 3: Purification of Strep-tagged this compound

This protocol describes the purification of a recombinant this compound fused with a Strep-tag II using Strep-Tactin affinity chromatography.

-

Cell Lysis : Resuspend the cell pellet in Buffer W (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Add lysozyme and DNase I and incubate on ice. Perform sonication to ensure complete cell lysis.

-

Clarification : Centrifuge the lysate at 16,000 x g for 40 minutes at 4°C to pellet cell debris.

-

Column Equilibration : Equilibrate a Strep-Tactin gravity flow column with 2 column volumes (CV) of Buffer W.

-

Sample Loading : Apply the clarified supernatant to the equilibrated column.

-

Washing : Wash the column with 5 CV of Buffer W to remove non-specifically bound proteins.

-

Elution : Elute the bound this compound with 6 x 0.5 CV of Buffer E (Buffer W containing 2.5 mM desthiobiotin). Collect the fractions.

-

Analysis : Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to assess purity.

-

Buffer Exchange : Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: this compound Activity Assay (Ninhydrin Method)

This assay measures the amount of free amino acid released by the enzymatic hydrolysis of an N-acyl-amino acid.

-

Reaction Mixture : Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 40 mM N-acetyl-L-methionine, and an appropriate amount of purified this compound enzyme in a final volume of 0.2 mL.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction : Stop the reaction by adding a suitable quenching agent or by heat inactivation.

-

Ninhydrin Reaction :

-

Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.

-

Add a few drops of the ninhydrin solution to the reaction mixture.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

-

Colorimetric Measurement : Allow the mixture to cool and measure the absorbance of the resulting purple color (Ruhemann's purple) at 570 nm using a spectrophotometer.

-

Standard Curve : Prepare a standard curve using known concentrations of L-methionine to quantify the amount of amino acid produced in the enzymatic reaction.

-

Calculation of Specific Activity : One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-amino acid per minute under the specified assay conditions. Calculate the specific activity in U/mg of purified protein.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of producing and characterizing recombinant this compound.

Caption: Logical flow from gene to application for recombinant this compound.

References

Application Notes and Protocols: Immobilization Techniques for Industrial Aminoacylase Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylase is an enzyme of significant industrial importance, primarily utilized in the optical resolution of racemic mixtures of N-acyl-D,L-amino acids to produce enantiomerically pure L-amino acids. These L-amino acids are essential building blocks for the synthesis of various pharmaceuticals, agrochemicals, and food additives. In its soluble form, the use of this compound in large-scale industrial processes is often economically unfeasible due to challenges in enzyme recovery and reuse. Immobilization of the enzyme onto a solid support provides a robust solution to these challenges, enhancing enzyme stability, simplifying product purification, and enabling continuous operation and catalyst recycling.[1][2]

This document provides a detailed overview of four key immobilization techniques for this compound: adsorption, covalent bonding, entrapment, and cross-linking. It includes detailed experimental protocols, comparative data on the performance of each method, and visual workflows to guide researchers and professionals in selecting and implementing the most suitable immobilization strategy for their specific application.

Immobilization Techniques for this compound

The choice of an appropriate immobilization technique is critical and depends on various factors, including the nature of the enzyme, the support material, and the specific process requirements.[2] Each method presents a unique set of advantages and disadvantages in terms of enzyme activity, stability, and cost-effectiveness.

Adsorption

Adsorption is a simple and widely used method that relies on the physical binding of the enzyme to the surface of a carrier through weak forces such as van der Waals interactions, hydrogen bonds, and ionic interactions.[3] A prominent industrial example is the Tanabe Process, which has utilized this compound from Aspergillus oryzae adsorbed on DEAE-Sephadex for the production of L-amino acids since the 1960s.[1]

-

Advantages: Simple, mild conditions that often preserve enzyme activity, and the possibility of carrier regeneration.

-

Disadvantages: Potential for enzyme leakage from the support due to weak binding forces, which can be influenced by changes in pH, temperature, or substrate concentration.

Covalent Bonding

Covalent bonding involves the formation of stable, covalent linkages between the enzyme and the support material. This method typically results in a very stable immobilized enzyme with minimal leakage. Glyoxyl agarose is a popular support for this method, as it can form multiple covalent bonds with the amino groups on the enzyme's surface, leading to significant stabilization.

-

Advantages: Strong enzyme-support interaction prevents leaching, leading to high operational stability. The multipoint attachment can significantly enhance the thermal and chemical stability of the enzyme.

-

Disadvantages: The chemical modification involved can sometimes lead to a partial loss of enzyme activity if the active site is altered. The process is generally more complex and costly than adsorption.

Entrapment

Entrapment involves physically confining the enzyme within the porous network of a polymer matrix, such as calcium alginate beads. The pore size of the matrix is controlled to allow the diffusion of substrate and product molecules while retaining the larger enzyme molecules.

-

Advantages: A generally mild immobilization method that is less likely to cause significant changes to the enzyme's conformation. It offers good protection to the enzyme from the bulk environment.

-

Disadvantages: Mass transfer limitations can be a significant issue, potentially reducing the overall reaction rate. Enzyme leakage can also occur if the pore size of the matrix is not well-controlled.

Cross-Linking

Cross-linking involves the formation of intermolecular covalent bonds between enzyme molecules using a bifunctional reagent, most commonly glutaraldehyde. This technique can be used to create carrier-free immobilized enzymes in the form of cross-linked enzyme aggregates (CLEAs).

-

Advantages: Produces highly concentrated enzyme preparations without the dilution effect of a carrier. CLEAs often exhibit high stability against heat, organic solvents, and autoproteolysis.

-

Disadvantages: The cross-linking process can sometimes lead to a significant loss of enzyme activity due to chemical modification or diffusional limitations within the aggregate. The optimization of the aggregation and cross-linking steps is crucial for success.

Data Presentation

The following tables summarize key quantitative data for the different this compound immobilization techniques, allowing for a direct comparison of their performance.

Table 1: Comparison of Immobilization Efficiency and Activity Recovery

| Immobilization Technique | Support/Method | This compound Source | Immobilization Yield (%) | Activity Recovery (%) | Reference |

| Adsorption | DEAE-Sephadex | Aspergillus oryzae | High (not specified) | High (not specified) | |

| Covalent Bonding | Glyoxyl-Agarose | Thermococcus litoralis | ~80 mg protein/g support | ~80 | |

| Entrapment | Poly-L-lysine-stabilized Ca-alginate beads | This compound I | High (not specified) | High | |

| Cross-Linking (CLEA) | Co-aggregation with PEI | Aspergillus melleus | 81.2 | 74.9 | |

| Cross-Linking (CLEA) | with BSA as additive | Aspergillus melleus | Not specified | 82 | |

| Cross-Linking (CLEA) | without BSA | Aspergillus melleus | Not specified | 24 |

Table 2: Comparison of Stability and Reusability

| Immobilization Technique | Support/Method | Thermal Stability | Operational Stability / Reusability | Reference |

| Adsorption | DEAE-Sephadex | Fungal acylase is more stable than kidney enzyme. | Used in continuous industrial reactors for extended periods. | |

| Covalent Bonding | Glyoxyl-Agarose | Stabilized 106-fold in aqueous conditions at 90°C. | No loss of activity after 5 days in a continuous reactor at 60°C; 32% activity remaining after 40 days. | |

| Entrapment | Poly-L-lysine-stabilized Ca-alginate beads | Optimum temperature of 55°C. | ~5% activity loss after 10 batch cycles; no significant activity loss after 600 hours of continuous operation. | |

| Cross-Linking (CLEA) | Co-aggregation with PEI | Significantly improved compared to free enzyme. | Retained >92% of initial activity after 5 consecutive batches. | |

| Cross-Linking (CLEA) | with BSA as additive | Maintained 52% residual activity after 24h at 47°C. | Showed 82.4% residual activity after 10 cycles. |

Experimental Protocols

This section provides detailed, step-by-step protocols for the four major this compound immobilization techniques.

Protocol 1: Immobilization of this compound by Adsorption on DEAE-Sephadex

This protocol is based on the principles of the widely used industrial method for this compound immobilization.

Materials:

-

This compound from Aspergillus oryzae

-

DEAE-Sephadex A-25

-

Binding buffer (e.g., 0.05 M phosphate buffer, pH 7.0)

-

Elution buffer (e.g., binding buffer with 1 M NaCl)

-

Substrate solution (e.g., N-acetyl-DL-methionine)

-

Chromatography column

Procedure:

-

Support Preparation: Swell the required amount of DEAE-Sephadex A-25 in the binding buffer for at least 24 hours at room temperature.

-

Column Packing: Pack a chromatography column with the swollen DEAE-Sephadex and equilibrate the column by washing with several column volumes of the binding buffer until the pH of the effluent matches the buffer pH.

-

Enzyme Loading: Dissolve the this compound in the binding buffer to a desired concentration.

-

Immobilization: Load the this compound solution onto the equilibrated DEAE-Sephadex column at a low flow rate to allow for efficient adsorption.

-

Washing: Wash the column with the binding buffer to remove any unbound enzyme. The washing is complete when no protein is detected in the effluent.

-

Activity Assay: The immobilized this compound is now ready for use. The activity can be determined by passing a substrate solution through the column and measuring the product formation in the effluent.

Protocol 2: Covalent Immobilization of this compound on Glyoxyl-Agarose

This protocol describes the multipoint covalent attachment of this compound to glyoxyl-activated agarose, a method known for significantly enhancing enzyme stability.

Materials:

-

This compound

-

Glyoxyl-activated agarose beads (e.g., 6% agarose)

-

Immobilization buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 10.0)

-

Reducing solution (e.g., 1 mg/mL sodium borohydride in water)

-

Washing buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

-

Enzyme Solution Preparation: Prepare a solution of this compound in the immobilization buffer. The concentration will depend on the specific activity of the enzyme and the capacity of the support.

-

Immobilization Reaction: Add the glyoxyl-activated agarose beads to the enzyme solution. The reaction is typically carried out at a controlled temperature (e.g., 25°C) with gentle stirring for a specific duration (e.g., 3-24 hours) to allow for multipoint covalent attachment.

-

Reduction Step: After the immobilization period, add the freshly prepared sodium borohydride solution to the mixture and continue to stir gently for 30 minutes. This step reduces the Schiff bases formed between the enzyme and the support to stable secondary amine bonds.

-

Washing: Filter the immobilized enzyme and wash it thoroughly with the washing buffer to remove any unreacted enzyme and reagents.

-

Storage: Store the immobilized this compound in the washing buffer at 4°C.

Protocol 3: Entrapment of this compound in Calcium Alginate Beads

This protocol outlines a common and relatively mild method for immobilizing this compound by entrapping it within calcium alginate beads.

Materials:

-

This compound

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Distilled water

-

Syringe with a needle

Procedure:

-

Enzyme-Alginate Mixture: Prepare a sodium alginate solution (e.g., 3% w/v) in distilled water. Once fully dissolved, add the this compound to the solution and mix gently to ensure a homogeneous distribution.

-

Bead Formation: Draw the enzyme-alginate mixture into a syringe. Extrude the solution dropwise into a gently stirring calcium chloride solution (e.g., 0.2 M). The droplets will instantly form gel beads upon contact with the calcium ions.

-

Curing: Allow the beads to cure in the calcium chloride solution for a period of time (e.g., 20-30 minutes) to ensure complete gelation and hardening.

-

Washing: Collect the beads by filtration and wash them thoroughly with distilled water to remove excess calcium chloride and any surface-adhered enzyme.

-

Storage: Store the immobilized this compound beads in a suitable buffer at 4°C.

Protocol 4: Preparation of this compound Cross-Linked Enzyme Aggregates (CLEAs)

This protocol describes the creation of carrier-free immobilized this compound through aggregation followed by cross-linking.

Materials:

-

This compound

-

Precipitant (e.g., saturated ammonium sulfate solution or a water-miscible organic solvent like acetone)

-

Cross-linking agent (e.g., 25% glutaraldehyde solution)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

(Optional) Co-aggregant such as polyethyleneimine (PEI) or bovine serum albumin (BSA)

Procedure:

-

Enzyme Solution: Prepare a solution of this compound in phosphate buffer.

-

Aggregation: Cool the enzyme solution to 4°C. Slowly add the precipitant with gentle stirring until the desired concentration is reached to induce the formation of enzyme aggregates. The optimal precipitant concentration needs to be determined experimentally. If using a co-aggregant, it should be added to the enzyme solution before the precipitant.

-

Cross-Linking: Once the aggregates have formed, slowly add the glutaraldehyde solution to the suspension while continuing to stir. The final concentration of glutaraldehyde and the cross-linking time (e.g., 3-6 hours) are critical parameters that need to be optimized for each enzyme.

-

Recovery: Collect the CLEAs by centrifugation.

-

Washing: Wash the CLEA pellet multiple times with phosphate buffer to remove any residual precipitant and unreacted glutaraldehyde.

-

Storage: Resuspend the CLEAs in a suitable buffer and store at 4°C.

Conclusion